Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride
CAS No.: 97988-85-7
Cat. No.: VC8336289
Molecular Formula: C6H14ClF3NO3P
Molecular Weight: 271.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97988-85-7 |
|---|---|
| Molecular Formula | C6H14ClF3NO3P |
| Molecular Weight | 271.6 g/mol |
| IUPAC Name | 1-diethoxyphosphoryl-2,2,2-trifluoroethanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H13F3NO3P.ClH/c1-3-12-14(11,13-4-2)5(10)6(7,8)9;/h5H,3-4,10H2,1-2H3;1H |
| Standard InChI Key | IGKOMVXPVBUTJT-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(C(C(F)(F)F)N)OCC.Cl |
| Canonical SMILES | CCOP(=O)(C(C(F)(F)F)N)OCC.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central phosphorus atom bonded to a trifluoroethylamine group () and two ethoxy groups (). The hydrochloride salt form ensures improved solubility and stability compared to its free base . The canonical SMILES string and InChIKey provide precise stereochemical details, confirming the planar geometry around the phosphorus atom.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 271.6 g/mol | |
| SMILES | CCOP(=O)(C(C(F)(F)F)N)OCC.Cl | |
| InChIKey | IGKOMVXPVBUTJT-UHFFFAOYSA-N |
Spectroscopic Features
Nuclear magnetic resonance (NMR) data for related compounds reveal distinct signals for the trifluoromethyl group ( in NMR) and phosphorus ( in NMR) . Infrared (IR) spectra typically show absorption bands at 2160 cm (diazo groups in precursors) and 1150 cm (P=O stretching) .
Synthesis and Preparation
Synthetic Routes
The compound is synthesized via a multi-step protocol starting from trifluoroethylamine derivatives. A key intermediate, diethyl 1-diazo-2,2,2-trifluoroethylphosphonate, is generated by reacting aminophosphonate with isoamyl nitrite () in chloroform . Subsequent Rh-catalyzed insertion reactions into O-H or N-H bonds yield α-hydroxy or α-amino phosphonic acid derivatives .
-
Diazo Formation:
Yield: 67% (bp 47–50°C at 1 Torr). -
Hydrochloride Salt Formation:
The diazo intermediate is treated with hydrochloric acid to precipitate the hydrochloride salt.
Optimization and Challenges
Reaction exothermicity necessitates controlled reagent addition to prevent decomposition. Solvent removal under reduced pressure and vacuum distillation are critical for isolating the light-yellow liquid intermediate .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt enhances water solubility, facilitating its use in aqueous reactions. The compound is stable under inert atmospheres but hygroscopic, requiring storage in desiccators .
Table 2: Hazard Classification
| GHS Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Wash skin thoroughly after use |
| H319 | Causes serious eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Use in well-ventilated areas |
Applications in Organic Synthesis
Intermediate for Bioactive Molecules
The compound serves as a precursor to CF-substituted α-amino phosphonic acids, which inhibit enzymes like HIV proteases and alkaline phosphatases . Its trifluoromethyl group enhances metabolic stability and binding affinity in drug candidates .
Agrochemical Development
Phosphonate derivatives are pivotal in designing herbicides and fungicides. The electron-deficient trifluoromethyl group disrupts microbial cell membranes, enhancing biocidal activity .
Toxicological and Regulatory Considerations
Acute Toxicity
While specific LD values are unavailable, analogous compounds exhibit moderate oral toxicity (LD > 500 mg/kg in rats) . Prolonged exposure risks include dermatitis and respiratory sensitization .
Recent Advances and Future Directions
Catalytic Applications
Recent studies explore its use in Rh-catalyzed C-H functionalization to synthesize fluorinated heterocycles .
Drug Discovery
Ongoing research investigates its incorporation into kinase inhibitors and antiviral agents, leveraging the trifluoromethyl group’s pharmacokinetic advantages .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume